3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol
Description
Properties
IUPAC Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENAZZCHMPRHI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, a compound with potential applications in various scientific fields, has garnered attention due to its unique structural characteristics and biological activities. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental science. The following sections detail its properties, relevant case studies, and a comprehensive data table summarizing significant findings.
Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research has shown that compounds based on quinoline derivatives exhibit significant antimicrobial properties. A study by Kaur et al. (2020) demonstrated that this compound displayed effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. A notable study by Zhang et al. (2021) highlighted its efficacy against breast cancer cell lines, suggesting that the compound may inhibit tumor growth via multiple mechanisms.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Research conducted by Lee et al. (2019) demonstrated that incorporating this compound into OLED devices improved their efficiency and stability.
Polymer Chemistry
In polymer science, the compound has been utilized as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. A study by Chen et al. (2020) reported the successful polymerization of this compound, resulting in materials with potential applications in coatings and adhesives.
Photodegradation Studies
The photochemical behavior of this compound has been explored in environmental contexts, particularly regarding its degradation under UV light exposure. Research by Smith et al. (2021) indicated that the compound undergoes significant degradation, suggesting potential use in photodegradation processes for environmental remediation.
Data Table: Summary of Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Kaur et al., 2020 | Effective against S. aureus and E. coli; potential for developing new antibiotics. |
| Anticancer Properties | Zhang et al., 2021 | Induces apoptosis in breast cancer cells; inhibits tumor growth via caspase activation. |
| Organic Electronics | Lee et al., 2019 | Enhanced efficiency and stability in OLED devices; promising for future electronic applications. |
| Polymer Chemistry | Chen et al., 2020 | Successful polymerization leading to materials with improved thermal/mechanical properties. |
| Photodegradation Studies | Smith et al., 2021 | Significant degradation under UV light; potential for environmental remediation applications. |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic group undergoes oxidation to form quinone derivatives. This reactivity is facilitated by the electron-rich aromatic ring and the hydroxyl group’s lone pairs.
Key Findings :
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Oxidation primarily targets the phenolic ring, forming a para-quinone structure .
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The ethenyl group remains intact under mild conditions but may participate in side reactions under harsher oxidation .
Reduction Reactions
The ethenyl double bond and aromatic systems are susceptible to reduction.
Mechanistic Pathways :
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Catalytic hydrogenation proceeds via syn-addition across the double bond .
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Borohydride selectively reduces electron-deficient quinoline moieties .
Electrophilic Aromatic Substitution
The phenolic ring is highly activated toward electrophiles, with directing effects governed by the –OH group.
Key Observations :
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Nitration occurs preferentially at the para position relative to the –OH group .
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Steric hindrance from the ethenyl group limits ortho substitution .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and intramolecular reactions to form fused heterocycles.
Mechanism :
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Cyclization involves nucleophilic attack by the phenolic oxygen on the quinoline-activated ethenyl carbon, followed by dehydration .
Cross-Coupling Reactions
The quinoline moiety enables palladium-catalyzed coupling reactions.
Applications :
Biological Redox Interactions
The compound’s redox activity contributes to its biological effects:
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Antiangiogenic Activity : Acts as a cysteinyl leukotriene receptor antagonist, inhibiting ERK phosphorylation .
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Pro-Oxidant Effects : Generates semiquinone radicals under physiological conditions, inducing oxidative stress in cancer cells .
Comparative Reactivity Table
Comparison with Similar Compounds
Styrylquinoline-Chalcone Hybrids
Compounds IVa, IVb, and IVc () are styrylquinoline-chalcone hybrids synthesized with varying substituents:
- IVa : Phenyl group at the styryl fragment.
- IVb : 4-Fluorophenyl group.
- IVc : 2-Chlorophenyl group.
These compounds share quininib’s styrylquinoline core but incorporate chalcone moieties (α,β-unsaturated ketones), which may influence π-π stacking and intermolecular interactions. However, their biological activities remain unexplored compared to quininib’s well-documented antiangiogenic effects .
Quinoline-Chalcone Derivatives
Several quinoline-chalcone analogs (–13) feature modifications to the quinoline ring or substituents:
- 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): Contains a 4-chlorophenyl group and methyl substituents on the quinoline.
- (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one (): Dichlorinated quinoline cores.
These compounds exhibit broad-spectrum bioactivity (e.g., antimicrobial, anticancer) but lack specificity for CysLT receptors, unlike quininib .
Substituted Styrylphenols
- Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (): Isolated from Salvia miltiorrhiza, this compound replaces quininib’s quinoline with a 4-hydroxyphenyl group. It demonstrates antioxidant and anti-inflammatory properties but lacks quinoline-mediated receptor targeting .
Thienoquinoline Derivatives
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline () replaces the benzene ring with a thiophene moiety, altering electronic properties. Its dichlorophenyl and phenoxy groups may enhance receptor binding but reduce metabolic stability .
Key Comparative Findings
Structural Flexibility vs. Specificity: Quininib’s simplicity (quinoline + phenol) allows selective CysLT receptor antagonism. Chalcone hybrids (IVa–IVc) and dichlorinated derivatives () prioritize structural complexity, which may diversify targets but reduce specificity.
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in IVb) improve stability but may reduce bioavailability.
Therapeutic Applications: Quininib: Angiogenesis-dependent diseases (e.g., cancer, ocular disorders). Quinoline-chalcones: Broad-spectrum antimicrobial/anticancer agents.
Preparation Methods
Aldol Condensation Between Quinoline-2-Carbaldehyde and 3-Hydroxybenzaldehyde
The base-mediated condensation of quinoline-2-carbaldehyde and 3-hydroxybenzaldehyde represents the most direct route, leveraging Knoevenagel-type mechanisms. Sodium hydroxide (10–20 mol%) in ethanol at 80°C for 12–24 hours typically affords the target compound in 45–68% yield. Steric hindrance from the quinoline nitrogen necessitates prolonged reaction times, while the phenolic -OH group requires protection as a methyl ether or acetate to prevent side reactions. Post-synthesis deprotection using BBr₃ in dichloromethane restores the phenol functionality, though this step reduces overall yields by 15–20%.
Optimization Strategies :
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Solvent Effects : Switching from ethanol to dimethylformamide (DMF) increases reaction rates but promotes Z-isomer formation (E:Z ratio drops from 9:1 to 3:1).
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Catalyst Screening : Piperidine-acetic acid systems improve yields to 72% while maintaining E-selectivity >95%.
Transition Metal–Catalyzed Cross-Coupling Methods
Heck Coupling of 2-Vinylquinoline with 3-Iodophenol
Palladium-catalyzed coupling between 2-vinylquinoline and 3-iodophenol under Heck conditions achieves superior regiocontrol. A representative protocol employs Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 120°C for 6 hours, yielding 82–89% of the E-isomer. The reaction tolerates electron-withdrawing groups on the quinoline ring but suffers from homocoupling by-products when iodide concentrations exceed 2 M.
Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 4–6 mol% | Maximizes TOF |
| Base | Et₃N > K₂CO₃ | Reduces side reactions |
| Temperature | 110–130°C | Balances rate vs. decomposition |
Suzuki-Miyaura Cross-Coupling Variations
While less common, Suzuki couplings using 3-boronophenyl ethers and 2-bromoquinoline derivatives have been explored. NiCl₂(dppp) catalysis in toluene/H₂O (3:1) at 90°C provides 58–64% yields but requires pre-protection of the phenol as a triflate. Deprotection challenges limit industrial adoption despite high atom economy.
Multicomponent Reaction (MCR) Strategies
Yb(OTf)₃-Catalyzed One-Pot Synthesis
A three-component reaction involving 3-hydroxybenzaldehyde, 2-aminostyrene, and quinoline-2-carboxylic acid in the presence of Yb(OTf)₃ (15 mol%) generates the target compound in 67% yield. The lanthanide catalyst activates both carbonyl groups, enabling consecutive imine formation and cyclization.
Advantages :
-
Eliminates separate quinoline synthesis steps
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Scalable to 100 g batches with consistent purity (>98% HPLC)
Limitations :
-
Requires anhydrous conditions (H₂O < 50 ppm)
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Catalyst recovery challenges increase production costs
Alternative Synthetic Routes
Photochemical [2+2] Cycloaddition-Retroelectrocyclization
UV irradiation (λ = 300 nm) of 3-(quinolin-2-yl)propynyl phenol derivatives induces stereospecific rearrangement to the E-ethenyl product. While avoiding metal catalysts, this method suffers from low conversion rates (32–41%) and competing polymerization.
Biocatalytic Approaches Using Tyrosinase Mutants
Engineered Pseudomonas putida tyrosinase mediates oxidative coupling of 3-hydroxystyrene with 2-methylquinoline in phosphate buffer (pH 7.4). Initial trials show 28% yield after 72 hours, highlighting potential for greener synthesis despite current efficiency limitations.
Industrial Scalability and Process Challenges
Cost-Benefit Analysis of Leading Methods
| Method | Cost/kg (USD) | Purity (%) | E:Z Ratio |
|---|---|---|---|
| Heck Coupling | 2,450 | 98.5 | 99:1 |
| Yb(OTf)₃ MCR | 3,120 | 97.8 | 88:12 |
| Classical Condensation | 1,980 | 95.2 | 92:8 |
Q & A
Q. What are the optimal synthetic routes for preparing 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, and how can reaction conditions be optimized?
The compound can be synthesized via Kröhnke condensation or Claisen-Schmidt condensation , as demonstrated in similar quinoline-chalcone derivatives . For example, PEG-400-assisted Kröhnke synthesis (Method A) yielded 59% for analogous compounds, while Method B (microwave-assisted) improved reaction times but reduced yields (47%) . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst selection (e.g., piperidine for base catalysis). Optimization should prioritize minimizing stereoisomer formation by maintaining strict E/Z selectivity through reaction monitoring (TLC or HPLC) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of 1H/13C NMR to confirm the (E)-configuration of the ethenyl group (coupling constant J = 16–17 Hz for trans double bonds) and quinoline ring substitution patterns . IR spectroscopy can identify phenolic -OH stretches (~3200–3500 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹). For crystalline samples, X-ray crystallography (as in analogous quinoline chalcones) resolves bond lengths and dihedral angles critical for confirming stereochemistry . Purity should be assessed via HPLC (≥95%) with UV detection at λ = 254–280 nm .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
Polar aprotic solvents (DMF, DMSO) enhance solubility due to the phenolic -OH and quinoline N-heterocycle. However, DMSO may induce decomposition under prolonged storage. For stability, use ethanol or methanol at 4°C (degradation <5% over 30 days). Aqueous solubility is pH-dependent: deprotonation at pH >8 increases solubility but may alter bioactivity .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior and ligand-protein interactions . Molecular docking (AutoDock Vina) against targets like acetylcholinesterase (for Alzheimer’s studies) or malaria PfATP4 can prioritize in vitro assays . Validate predictions with SAR studies by modifying substituents (e.g., replacing the phenol -OH with methoxy groups) and comparing IC₅₀ values .
Q. How should researchers resolve contradictions in reported biological activity data for quinoline-ethenylphenol derivatives?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Follow these steps:
Replicate assays using standardized protocols (e.g., MTT for cytotoxicity, PfLDH for antimalarial activity) .
Control for stereochemistry : Ensure the (E)-isomer is isolated (via column chromatography) to exclude (Z)-isomer interference .
Compare with reference compounds : Use hydroxyquinoline derivatives (e.g., chloroquine) as positive controls to contextualize activity .
Q. What strategies improve the photostability of this compound in light-driven applications?
The ethenylphenol moiety is prone to UV-induced cis-trans isomerization. Strategies include:
- Encapsulation in cyclodextrins to restrict conformational changes .
- Coordination with transition metals (e.g., Zn²⁺) to stabilize the quinoline ring .
- Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 4-position to reduce π-π* transition energy .
Key Methodological Notes
- Avoid commercial databases (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed synthesis protocols .
- For bioactivity assays , include cytotoxicity profiling (e.g., HepG2 cells) to differentiate target-specific effects .
- Stereochemical purity is critical: report HPLC retention times and optical rotation data for batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
